molecular formula C₇H₈D₄O B1145209 Cycloheptanone-2,2,7,7-d4 CAS No. 17616-76-1

Cycloheptanone-2,2,7,7-d4

Cat. No.: B1145209
CAS No.: 17616-76-1
M. Wt: 116.19
InChI Key:
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Description

Cycloheptanone-2,2,7,7-d4 is a deuterated derivative of cycloheptanone, an organic compound with the molecular formula C₇H₁₂O. The “d4” designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique isotopic properties, which make it an ideal tracer in studies involving metabolic processes and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanone-2,2,7,7-d4 can be synthesized through several methods. One common approach involves the deuteration of cycloheptanone using deuterium gas (D₂) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of deuterated reagents and solvents to ensure a high degree of deuterium incorporation. The process may include multiple steps of purification and verification to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone-2,2,7,7-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cycloheptanone derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Cycloheptanone-2,2,7,7-d4 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cycloheptanone-2,2,7,7-d4 exerts its effects is primarily related to its isotopic composition. The presence of deuterium atoms can influence the rate of chemical reactions, often referred to as the kinetic isotope effect. This effect can alter the reaction pathways and outcomes, making deuterated compounds valuable tools in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptanone-2,2,7,7-d4 is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness makes it particularly useful in studies requiring specific ring sizes and isotopic labeling .

Properties

CAS No.

17616-76-1

Molecular Formula

C₇H₈D₄O

Molecular Weight

116.19

Origin of Product

United States

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